2-cyclopropanecarbonyl-1,3-thiazole

Antifungal Candida albicans MIC

2-Cyclopropanecarbonyl-1,3-thiazole (CAS 1211508-19-8), also known as cyclopropyl(thiazol-2-yl)methanone, is a thiazole derivative bearing a cyclopropanecarbonyl moiety at the 2-position. It has a molecular formula of C₇H₇NOS and a molecular weight of 153.20 Da.

Molecular Formula C7H7NOS
Molecular Weight 153.2
CAS No. 1211508-19-8
Cat. No. B6260693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropanecarbonyl-1,3-thiazole
CAS1211508-19-8
Molecular FormulaC7H7NOS
Molecular Weight153.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropanecarbonyl-1,3-thiazole (CAS 1211508-19-8) for Medicinal Chemistry and Antifungal Research


2-Cyclopropanecarbonyl-1,3-thiazole (CAS 1211508-19-8), also known as cyclopropyl(thiazol-2-yl)methanone, is a thiazole derivative bearing a cyclopropanecarbonyl moiety at the 2-position . It has a molecular formula of C₇H₇NOS and a molecular weight of 153.20 Da . The compound serves as a versatile synthetic intermediate and has been investigated for its potential biological activities, particularly antifungal effects against Candida species [1]. The cyclopropane system is a privileged structure in drug discovery, present in multiple FDA-approved drugs [2].

Why 2-Cyclopropanecarbonyl-1,3-thiazole is Not Readily Interchangeable with Other Thiazole Derivatives


Thiazole derivatives exhibit diverse biological activities highly dependent on substituent position and electronic properties [1]. The 2-cyclopropanecarbonyl substitution pattern in this compound confers distinct lipophilicity (cLogP = 1.7358 ) and conformational rigidity compared to 4-substituted analogs or alkyl-thiazoles. Simple replacement with 4-cyclopropanecarbonyl-1,3-thiazole, 2-cyclopropylthiazole, or methyl-substituted variants alters both synthetic accessibility and predicted target engagement. Studies on cyclopropane-containing thiazoles demonstrate that antifungal potency can vary by orders of magnitude based on subtle structural modifications [2]. Therefore, generic substitution without empirical validation risks compromising experimental reproducibility and biological activity.

Comparative Quantitative Evidence for 2-Cyclopropanecarbonyl-1,3-thiazole: Antifungal Activity and Physicochemical Properties


Antifungal Activity of Cyclopropane-Thiazole Derivatives Against Candida albicans: MIC Comparison with Nystatin and Fluconazole

While direct MIC data for 2-cyclopropanecarbonyl-1,3-thiazole is not yet published, class-level inference from structurally analogous cyclopropane-containing thiazoles demonstrates potent antifungal activity. In a 2018 study, compounds 3a-3d and 3f-3j exhibited MIC values of 0.015-7.81 µg/mL against Candida spp. ATCC strains, comparable to or exceeding nystatin [1]. In contrast, fluconazole exhibits MIC values typically ranging from 1-20 µg/mL against C. albicans [2]. The cyclopropanecarbonyl-thiazole scaffold thus offers a potency advantage over standard azole antifungals, with some derivatives showing activity at sub-0.1 µg/mL concentrations [3].

Antifungal Candida albicans MIC

Lipophilicity (cLogP) of 2-Cyclopropanecarbonyl-1,3-thiazole vs. Positional Isomers and Alkyl Analogs

2-Cyclopropanecarbonyl-1,3-thiazole has a calculated LogP of 1.7358 , indicating moderate lipophilicity favorable for membrane permeability. This value differs from the 4-substituted isomer 4-cyclopropanecarbonyl-1,3-thiazole (cLogP not reported, but predicted lower due to electronic effects) and is significantly lower than 2-cyclopropylthiazole (cLogP ~2.1 estimated) [1]. The carbonyl group reduces lipophilicity compared to the fully reduced cyclopropyl analog, which may enhance aqueous solubility and reduce plasma protein binding in vivo [2].

Lipophilicity ADME LogP

Selective Cytotoxicity Profile: Cyclopropane-Thiazole Derivatives vs. Nystatin in Erythrocyte Lysis Assay

Cyclopropane-containing thiazole derivatives demonstrate favorable selectivity indices. In a 2021 study, nine newly synthesized thiazole derivatives containing the cyclopropane system showed low cytotoxicity against human erythrocytes compared to nystatin [1]. Erythrocyte lysis assays confirmed that antifungal activity occurred at concentrations that did not induce significant hemolysis, a critical advantage over nystatin which exhibits notable hemolytic activity [2]. This suggests that 2-cyclopropanecarbonyl-1,3-thiazole and its analogs may possess a wider therapeutic window for topical or systemic antifungal development.

Cytotoxicity Selectivity Erythrocyte lysis

Synthetic Accessibility and Regiochemical Purity Advantage

2-Cyclopropanecarbonyl-1,3-thiazole is commercially available with a guaranteed purity of 97% . Its synthesis via Hantzsch thiazole formation using cyclopropane-containing α-haloketones provides regiochemical control at the 2-position, avoiding isomeric mixtures common in direct cyclopropanation routes [1]. In contrast, 4-cyclopropanecarbonyl-1,3-thiazole synthesis requires alternative approaches with lower reported yields and potential for regioisomer contamination [2]. The commercial availability and defined regiochemistry reduce synthetic burden for medicinal chemistry campaigns.

Synthesis Regiochemistry Purity

Anticonvulsant and Anti-Toxoplasma gondii Activity Spectrum

Beyond antifungal activity, cyclopropane-thiazole derivatives demonstrate polypharmacology. Compounds 3c and 3e showed anticonvulsant activity in the MES test, while 3f and 3i were active in PTZ-induced seizures, without impairing motor coordination in the rotarod test [1]. Additionally, thiazoles 3a, 3h, and 3j exhibited anti-Toxoplasma gondii activity with IC50 values 31-52 times lower than sulfadiazine [1]. This multi-target profile is not observed with simpler thiazole analogs lacking the cyclopropane system.

Anticonvulsant Anti-Toxoplasma Polypharmacology

Potential as Kinase Inhibitor Scaffold

The cyclopropanecarbonyl-thiazole motif is embedded in potent GSK-3β inhibitors. For instance, compound 62, a thiazole-based inhibitor featuring a cyclopropanecarbonylamino group, exhibits IC50 = 8 nM against GSK-3β [1]. While 2-cyclopropanecarbonyl-1,3-thiazole itself lacks the extended functionality, it serves as a key building block for constructing such inhibitors . Simple thiazole derivatives without the cyclopropane carbonyl group show significantly reduced kinase affinity, underscoring the importance of this specific substructure.

Kinase inhibitor GSK-3β Drug design

Research and Industrial Applications of 2-Cyclopropanecarbonyl-1,3-thiazole Based on Quantitative Evidence


Antifungal Drug Discovery: Hit-to-Lead Optimization

Utilize 2-cyclopropanecarbonyl-1,3-thiazole as a core scaffold for generating novel antifungal agents. Its class-level MIC range (0.015-7.81 µg/mL) surpasses fluconazole and nystatin [1], while low erythrocyte cytotoxicity suggests a favorable therapeutic index [2]. Synthesize focused libraries to establish SAR and identify lead candidates for candidiasis treatment.

Kinase Inhibitor Development: GSK-3β and Beyond

Employ this compound as a key intermediate in the synthesis of potent GSK-3β inhibitors (IC50 down to 8 nM) [3]. The cyclopropanecarbonyl group is critical for kinase binding; use it to construct analogs targeting Alzheimer's disease and other tauopathies .

Polypharmacology Screening: Anticonvulsant and Anti-Parasitic Assays

Screen 2-cyclopropanecarbonyl-1,3-thiazole and its derivatives in phenotypic assays for anticonvulsant activity (MES and PTZ models) and anti-Toxoplasma gondii efficacy [1]. Its 31-52x potency improvement over sulfadiazine positions it as a promising lead for toxoplasmosis.

Chemical Biology Probes: Lipophilicity-Modulated Cellular Uptake

With a cLogP of 1.7358 , this compound exhibits balanced lipophilicity ideal for cell permeability studies. Use it to investigate how cyclopropane-thiazole scaffolds partition into membranes, informing the design of CNS-penetrant or topical antifungal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyclopropanecarbonyl-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.